![molecular formula C16H22N2O4S B2537240 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one CAS No. 919214-78-1](/img/structure/B2537240.png)
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one
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Description
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug. It belongs to the class of compounds known as MDM2 inhibitors, which target the MDM2 protein that binds to and inhibits the function of the tumor suppressor protein p53.
Scientific Research Applications
Alzheimer’s Disease Treatment
The structure of “2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one” is similar to that of indolin-2-one derivatives, which have been designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are used clinically to treat Alzheimer’s disease (AD). Two compounds were found to inhibit AChE by 51% and 50% when tested at a concentration of 100µM .
Antioxidant Activity
Indoline derivatives, including “2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one”, have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds have antioxidant properties and could be used in treatments where oxidative stress plays a role.
Neuroprotective Agents for Ischemic Stroke
Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Anti-inflammatory Activity
Some indoline derivatives have been found to dose-dependently lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests that “2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one” could potentially have anti-inflammatory properties.
Anticancer Activity
In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), five compounds exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17µM) . One compound was even more potent than adriamycin, a positive control .
HIV-1 Inhibition
Although there is no direct evidence for “2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one”, some indolyl derivatives have been reported to have anti-HIV-1 activity . Given the structural similarity, it’s possible that “2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one” could also have potential in this area.
properties
IUPAC Name |
2-methyl-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12(2)16(19)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAZHMJSLKHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one |
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